molecular formula C21H32N4 B6119093 N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine

N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine

Cat. No. B6119093
M. Wt: 340.5 g/mol
InChI Key: WYFXUANBAICZGS-UHFFFAOYSA-N
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Description

N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine is a chemical compound that belongs to the class of imidazole-containing compounds. It has been studied extensively for its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism of Action

The mechanism of action of N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine involves its binding to specific receptors in the body. The binding of the compound to the α2-adrenergic receptor results in the inhibition of the release of norepinephrine, which leads to a decrease in blood pressure. The binding of the compound to the histamine H1 receptor results in the inhibition of histamine-mediated allergic responses. The binding of the compound to the serotonin 5-HT2A receptor results in the modulation of serotonin signaling in the brain, which has potential applications in the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine are dependent on its binding to specific receptors in the body. The compound has been shown to have antihypertensive, antiallergic, and potentially antipsychotic effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine has several advantages for use in lab experiments. It has high affinity for specific receptors, making it a useful tool for studying receptor-ligand interactions. It is also relatively easy to synthesize, making it readily available for research purposes. However, the compound has limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Future Directions

There are several future directions for the study of N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine. One direction is the development of new drugs based on the compound for the treatment of hypertension, allergies, and psychiatric disorders. Another direction is the study of the compound's effects on other receptors in the body. Additionally, the compound's potential use as a tool for studying receptor-ligand interactions could lead to new insights in the field of pharmacology.

Synthesis Methods

The synthesis of N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine involves the reaction of 2-butyl-4-chloro-1H-imidazole with N-benzyl-N-methyl-3-piperidinamine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine has been studied for its potential applications in pharmacology research. It has been shown to have affinity for several receptors such as the α2-adrenergic receptor, histamine H1 receptor, and serotonin 5-HT2A receptor. This makes it a potential candidate for the development of new drugs for the treatment of various diseases such as hypertension, allergies, and psychiatric disorders.

properties

IUPAC Name

N-benzyl-1-[(2-butyl-1H-imidazol-5-yl)methyl]-N-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4/c1-3-4-12-21-22-14-19(23-21)16-25-13-8-11-20(17-25)24(2)15-18-9-6-5-7-10-18/h5-7,9-10,14,20H,3-4,8,11-13,15-17H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFXUANBAICZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)CN2CCCC(C2)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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